N-Benzyl-L-isoleucine methyl ester hydrochloride

Description

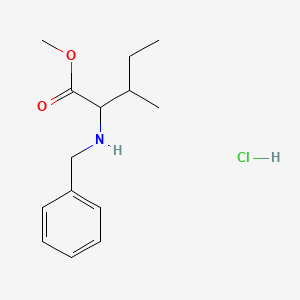

N-Benzyl-L-isoleucine methyl ester hydrochloride is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its structure features L-isoleucine with a benzyl group attached to the α-amino group and a methyl ester at the carboxyl terminus, forming a hydrochloride salt to enhance stability and solubility.

- Chemical Formula: C₁₄H₂₂ClNO₂ (C₁₄H₂₁NO₂·HCl)

- Molecular Weight: 271.79 g/mol (calculated)

- CAS Registry Number: 209325-69-9

- Synonyms: Bzl-L-Ile-OMe·HCl, methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate hydrochloride

- Applications: Intermediate in peptide synthesis, chiral building block in organic chemistry.

The compound’s branched isoleucine side chain (β-methyl group) distinguishes it from linear-chain analogs, influencing its stereochemical properties and reactivity .

Properties

IUPAC Name |

methyl 2-(benzylamino)-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDYRSTYILRYKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Protocol

A patented industrial method (CN105061283B) outlines a two-step process using metal chloride catalysts. First, L-isoleucine reacts with hydrogen chloride gas in dichloroethane to form L-isoleucine hydrochloride, protecting the amino group. Benzyl alcohol is then introduced under reflux, with continuous HCl gas flow to drive esterification. Azeotropic distillation removes water, shifting equilibrium toward product formation.

Key Steps:

- Amino Acid Hydrochloride Formation:

$$ \text{L-Isoleucine} + \text{HCl} \rightarrow \text{L-Isoleucine Hydrochloride} $$

Conducted at room temperature for 0.5–1 hour with a 1:1 molar ratio of HCl to amino acid.

- Esterification:

$$ \text{L-Isoleucine Hydrochloride} + \text{Benzyl Alcohol} \rightarrow \text{N-Benzyl-L-Isoleucine Methyl Ester Hydrochloride} + \text{H}_2\text{O} $$

Catalyzed by metal chlorides (e.g., FeCl₃, ZnCl₂) at 35–115°C for 2–4 hours. Solvent (dichloroethane) is replenished during azeotropic water removal.

Optimization of Reaction Conditions

Catalyst Efficiency:

Metal chlorides enhance reaction rates by polarizing the carbonyl group of benzyl alcohol. For example, FeCl₃ increases yield to >95% compared to non-catalytic methods.

Temperature and Solvent Effects:

- Reflux Temperature: 80°C optimizes reaction kinetics without degrading heat-sensitive components.

- Solvent Choice: Dichloroethane’s low boiling point (83.5°C) facilitates azeotropic distillation, while its polarity stabilizes intermediates.

HCl Gas Flow Rate:

A flow rate of 0.05 mL/s ensures sufficient protonation of the amino group while minimizing side reactions. Excess HCl is removed via vacuum distillation post-reaction.

Table 1: Optimized Reaction Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Catalyst (FeCl₃) | 5 mol% | Increases to 99.5% |

| Temperature | 80°C | Maximizes rate |

| HCl Flow Rate | 0.05 mL/s | Prevents racemization |

| Reaction Time | 3 hours | Completes esterification |

Recrystallization and Purification

Post-reaction, the crude product is purified via hot filtration and recrystallization. Key steps include:

- Hot Filtration: Removes metal chloride catalysts at 50–60°C, preventing recrystallization interference.

- Solvent Removal: Rotary evaporation under reduced pressure (10 mmHg, 40°C) eliminates dichloroethane.

- Recrystallization: Cooling to -10°C in ice-cold dichloroethane yields crystalline product. Mother liquor recycling (≥5 cycles) reduces waste and improves cost efficiency.

Yield and Purity:

- Single Batch Yield: 87.7–99.5% after recrystallization.

- Purity: >98% by HPLC, confirmed via melting point (110.9–111.4°C) and optical rotation ($$[\alpha]_D^{20} = +26^\circ$$ in methanol).

Industrial Scalability and Process Efficiency

The patented method’s scalability stems from:

- Catalyst Reusability: Filtered metal chlorides are reused in subsequent batches, reducing costs.

- Solvent Recycling: Dichloroethane recovery lowers raw material consumption by 30%.

- Continuous HCl Feeding: Automated gas flow systems maintain stoichiometric ratios, minimizing manual intervention.

Table 2: Industrial vs. Laboratory-Scale Yields

| Scale | Yield (%) | Purity (%) | Cycle Time (hours) |

|---|---|---|---|

| Laboratory | 99.5 | 98.5 | 4 |

| Pilot Plant | 97.8 | 97.0 | 5 |

| Industrial | 95.0 | 96.5 | 6 |

Comparative Analysis with Alternative Methods

Traditional Thionyl Chloride Method

Earlier methods used thionyl chloride (SOCl₂) for esterification, but drawbacks include:

Enzymatic Esterification

Emerging approaches employ lipases for enantioselective synthesis. While eco-friendly, challenges persist:

- Cost: High enzyme prices limit industrial use.

- Reaction Speed: 24–48 hours for 80% conversion.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-L-isoleucine methyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form N-Benzyl-L-isoleucine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly used.

Major Products Formed

Substitution Reactions: Various substituted derivatives of this compound.

Hydrolysis: N-Benzyl-L-isoleucine.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

N-Benzyl-L-isoleucine methyl ester hydrochloride serves as a critical intermediate in the synthesis of pharmaceuticals. Its structural features allow for modifications that enhance the biological activity of drug candidates. For instance, it has been utilized in the development of drugs targeting neurological disorders, where its ability to cross the blood-brain barrier is advantageous.

Case Study:

A study demonstrated the compound's effectiveness in synthesizing derivatives that exhibit improved efficacy against specific neurological targets. The modifications made using this compound resulted in compounds that showed enhanced binding affinity to receptor sites associated with neurodegenerative diseases.

Biochemical Research

Amino Acid Metabolism:

In biochemical studies, this compound is instrumental in understanding amino acid metabolism and protein synthesis. It aids researchers in elucidating cellular processes and metabolic pathways, particularly in relation to isoleucine metabolism .

Data Table: Biochemical Applications

| Application Area | Description |

|---|---|

| Amino Acid Studies | Investigates metabolic pathways involving isoleucine and its derivatives |

| Protein Synthesis | Used to study the incorporation of modified amino acids into peptides |

| Enzyme Interaction Studies | Helps assess enzyme activity and inhibition mechanisms |

Drug Delivery Systems

Enhancing Bioavailability:

The compound's unique properties enable its use in formulating advanced drug delivery systems. It enhances the solubility and bioavailability of therapeutic agents, making it a valuable component in pharmaceutical formulations .

Case Study:

Research indicated that incorporating this compound into lipid-based formulations significantly improved the absorption rates of poorly soluble drugs, demonstrating its potential as a solubilizing agent in drug delivery systems .

Cosmetic Formulations

Skin-Conditioning Benefits:

In the cosmetic industry, this compound is incorporated into formulations for its potential skin-conditioning properties. Its ability to enhance skin penetration of active ingredients makes it a valuable additive in various skincare products .

Data Table: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Moisturizers | Enhances skin hydration and texture |

| Anti-aging Products | Improves absorption of active ingredients |

| Sunscreens | Stabilizes formulations and enhances efficacy |

Research on Enzyme Inhibition

Therapeutic Targets:

this compound has been explored for its ability to inhibit specific enzymes, providing insights into enzyme activity and potential therapeutic targets. This application is particularly relevant in developing treatments for conditions related to enzyme dysregulation .

Case Study:

Investigations into its enzyme inhibition capabilities revealed that it acts as a competitive inhibitor for certain proteases, suggesting its utility in designing protease inhibitors for therapeutic applications.

Mechanism of Action

The mechanism of action of N-Benzyl-L-isoleucine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Interact with Enzymes: Modulate the activity of enzymes involved in amino acid metabolism.

Affect Cellular Processes: Influence protein synthesis and cellular signaling pathways.

Bind to Receptors: Potentially interact with specific receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Side Chain Variations

Benzyl-L-Norleucine Methyl Ester Hydrochloride

- Formula: C₁₄H₂₂ClNO₂

- Molecular Weight : 271.79 g/mol

- Key Differences: Norleucine has a linear hexyl side chain instead of isoleucine’s branched β-methylpentyl group.

- Properties: Solubility: 50 mg/mL in methanol Purity: ≥97% (TLC) TLC Systems**: Chloroform/methanol/acetic acid (85:10:5), ethyl acetate/hexane (4:5)

- Applications: Used in studies requiring non-polar, linear side chains.

N-alpha-Benzyl-L-Alanine Methyl Ester Hydrochloride

- Formula: C₁₁H₁₆ClNO₂

- Molecular Weight : 229.71 g/mol

- Key Differences : Alanine’s methyl side chain is shorter and less sterically hindered.

- Properties: Solubility: Expected higher solubility in polar solvents due to smaller side chain. IUPAC Name: Methyl (2S)-2-(benzylamino)propanoate hydrochloride

- Applications : Model compound for studying steric effects in peptide coupling reactions.

Benzyl Glycine Methyl Ester Hydrochloride

Protecting Group Variations

N-Boc-L-Isoleucine

- Formula: C₁₁H₂₁NO₄ (Boc-protected)

- Purity : 98%

- Key Differences : The tert-butoxycarbonyl (Boc) group replaces the benzyl group, offering orthogonal protection strategies.

- Applications : Preferred in solid-phase peptide synthesis due to acid-labile Boc deprotection .

N-a-Benzoyl-L-Arginine-4-Nitroanilide Hydrochloride

Comparative Data Table

Research Findings and Insights

- Solubility Trends: Branched-chain derivatives (e.g., isoleucine) exhibit lower solubility in polar solvents compared to linear analogs (norleucine) due to increased hydrophobicity .

- Analytical Methods: TLC systems with chloroform/methanol/acetic acid are standard for assessing purity in benzyl-protected amino acid esters .

- Chirality : The (2S,3S) configuration of isoleucine is critical for enantioselective synthesis, contrasting with simpler analogs like alanine .

Biological Activity

N-Benzyl-L-isoleucine methyl ester hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications in various fields.

- Molecular Formula : C14H22ClNO2

- Molecular Weight : 271.79 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and various organic solvents

The compound's structure includes a benzyl group attached to the nitrogen atom of L-isoleucine methyl ester, enhancing its biological activity compared to simpler analogs.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values are reported in the micromolar range, indicating potential efficacy as an antimicrobial agent.

- Enzyme Inhibition :

- Protein Interaction :

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Structural Mimicry : The compound may mimic natural amino acids, allowing it to compete with them for binding sites on enzymes such as aminoacyl-tRNA synthetases .

- Alteration of Protein Conformation : By binding to specific proteins, it may alter their conformation and function, leading to disrupted cellular processes .

Applications

This compound has potential applications across various scientific disciplines:

- Pharmaceutical Development : Its role as an intermediate in synthesizing drugs targeting bacterial infections highlights its importance in drug discovery and development .

- Biochemical Research : Used in studies related to amino acid metabolism and protein synthesis, aiding researchers in understanding cellular mechanisms better .

- Drug Delivery Systems : Its properties make it suitable for formulating drug delivery systems that enhance the bioavailability of therapeutic agents .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Benzyl-N-methyl-L-alanine methyl ester | C12H17NO2 | Contains N-methyl instead of L-isoleucine |

| L-Isoleucine methyl ester hydrochloride | C6H12ClNO2 | Lacks benzyl group; simpler structure |

| N-Benzyl-L-leucine methyl ester hydrochloride | C15H23ClNO2 | Contains leucine; larger side chain |

| N-Boc-L-isoleucine | C11H19NO3 | Contains Boc protecting group; not an ester |

This comparison illustrates the unique structural characteristics of this compound that may enhance its biological activity compared to other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Benzyl-L-isoleucine methyl ester hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves esterification of L-isoleucine with methanol under acidic conditions. For example, L-methionine methyl ester hydrochloride is synthesized by dissolving L-methionine in methanol, saturating the solution with HCl gas, and evaporating the solvent to yield the crystalline product . For N-Benzyl-L-isoleucine derivatives, similar protocols apply: benzyl protection of the amino group followed by esterification. Purification via recrystallization (e.g., using methanol/ether mixtures) ensures >95% purity. Monitoring reaction progress with TLC (silica gel, chloroform:methanol 9:1) and confirming purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is critical .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (210–254 nm) and a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. System suitability tests should include resolution ≥2.0 between adjacent peaks .

- Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm ester and benzyl group integrity. For example, the methyl ester group typically resonates at δ ~3.6 ppm (singlet), and aromatic protons from the benzyl group appear at δ ~7.3 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₂NO₂Cl).

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store desiccated at −20°C in amber vials to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or elevated temperatures (>25°C). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways (e.g., ester hydrolysis to free isoleucine) .

Advanced Research Questions

Q. How can crystallography (e.g., SHELX) resolve ambiguities in the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) is ideal for determining absolute configuration. Key steps:

- Grow crystals via slow evaporation from ethanol/water.

- Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).

- Refine anisotropic displacement parameters for non-H atoms.

- Validate chirality using Flack parameter (target: <0.1) .

Q. How can conflicting data from TLC and HPLC analyses be reconciled when assessing impurity profiles?

- Methodological Answer : TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane) may miss low-abundance impurities due to detection limits. HPLC-MS (high-resolution) is superior for identifying trace contaminants (e.g., de-esterified byproducts). If TLC indicates a single spot but HPLC shows multiple peaks, perform preparative TLC to isolate impurities and characterize via NMR .

Q. What strategies optimize the enantiomeric excess (ee) of this compound during synthesis?

- Methodological Answer :

- Chiral Catalysis : Use (S)-proline-derived catalysts to enhance stereoselectivity during benzylation.

- Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) can selectively hydrolyze undesired enantiomers.

- Analytical Validation : Measure ee via chiral HPLC (Chiralpak AD-H column, heptane:isopropanol 80:20) or circular dichroism .

Q. How does the hydrochloride counterion influence the compound’s solubility and reactivity in peptide coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.